TMCA-Derived Amide Compound 21: 18.5-Fold Higher Anticonvulsant Potency Than Valproic Acid in Rat scMet Model
The TMCA-derived amide N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (Compound 21) demonstrates substantially superior anticonvulsant potency relative to valproic acid (VPA). In the subcutaneous metrazol (scMet) seizure test in rats, Compound 21 exhibited an ED₅₀ of 35 mg/kg, compared to VPA's ED₅₀ of approximately 647 mg/kg in the same model, representing an 18.5-fold improvement in potency [1].
| Evidence Dimension | Anticonvulsant potency (scMet seizure test) |
|---|---|
| Target Compound Data | N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (Compound 21): ED₅₀ = 35 mg/kg (rats) |
| Comparator Or Baseline | Valproic acid (VPA): ED₅₀ = 647 mg/kg (rats, scMet test) |
| Quantified Difference | 18.5-fold higher potency (TMCA derivative vs VPA) |
| Conditions | Subcutaneous metrazol (scMet) seizure test; rat model |
Why This Matters
Procurement of TMCA enables access to a scaffold that yields derivatives with an order-of-magnitude potency advantage over the clinical benchmark VPA, reducing compound quantity requirements in subsequent synthesis and biological evaluation.
- [1] Sobol E, Bialer M, Yagen B. Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. J Med Chem. 2004;47(17):4316-26. View Source
